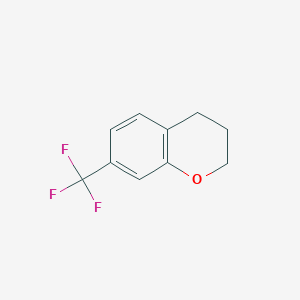![molecular formula C10H11NO2S B13045047 2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid](/img/structure/B13045047.png)
2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid is an organic compound belonging to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains four carbon atoms, one nitrogen atom, and one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid typically involves the reaction of 2-aminobenzenethiol with maleic anhydride in toluene. The reaction mixture is stirred for several hours until a precipitate forms . The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiazine rings.
科学的研究の応用
2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential as acetylcholinesterase inhibitors, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Antimicrobial Activity: Esters of this compound have shown antimicrobial activity and have been evaluated for their potential to inhibit bacterial growth.
Materials Science: The unique structural properties of benzothiazines make them candidates for use in advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions where increased acetylcholine levels are desired, such as in Alzheimer’s disease.
類似化合物との比較
Similar Compounds
2-(3,4-Dihydro-3-oxo-2H-benzo[B][1,4]thiazin-2-YL)-N-hydroxyacetamide: This compound shares a similar benzothiazine core and has been studied for its potential as an antibacterial agent.
3,4-Dihydro-2H-1,4-benzo[B]thiazine derivatives: These compounds have been synthesized and evaluated for various biological activities, including enzyme inhibition and antimicrobial properties.
Uniqueness
2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid is unique due to its specific structural features and the range of reactions it can undergo
特性
分子式 |
C10H11NO2S |
|---|---|
分子量 |
209.27 g/mol |
IUPAC名 |
2-(3,4-dihydro-2H-1,4-benzothiazin-3-yl)acetic acid |
InChI |
InChI=1S/C10H11NO2S/c12-10(13)5-7-6-14-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6H2,(H,12,13) |
InChIキー |
ZHSZEEXNQWRNOR-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=CC=CC=C2S1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


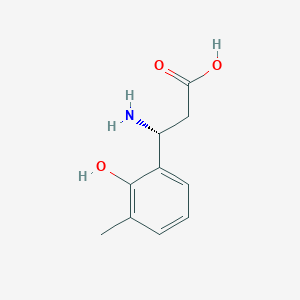




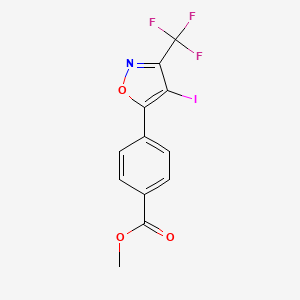

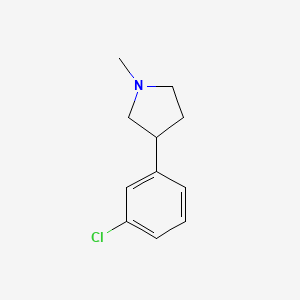
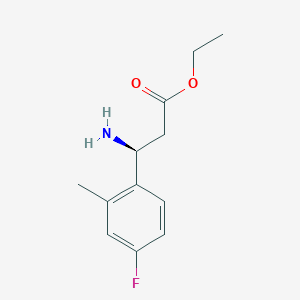


![4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13045035.png)

